1-(4-((6-Chloropyridin-3-yl)methyl)azepan-1-yl)ethanone
Overview
Description
1-(4-((6-Chloropyridin-3-yl)methyl)azepan-1-yl)ethanone: is an organic compound that features a chloropyridine moiety attached to an azepane ring via a methylene bridge, with an ethanone group at the azepane nitrogen
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-((6-Chloropyridin-3-yl)methyl)azepan-1-yl)ethanone typically involves the following steps:
Formation of the Chloropyridine Intermediate: The starting material, 6-chloropyridine, undergoes a reaction with formaldehyde and hydrogen in the presence of a catalyst to form 6-chloropyridin-3-ylmethanol.
Formation of the Azepane Ring: The intermediate is then reacted with azepane in the presence of a base to form the azepane derivative.
Introduction of the Ethanone Group: Finally, the azepane derivative is reacted with acetyl chloride in the presence of a base to introduce the ethanone group, yielding the target compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance efficiency and yield. The reaction conditions are optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methylene bridge, leading to the formation of corresponding ketones or aldehydes.
Reduction: Reduction reactions can target the chloropyridine moiety, potentially converting it to a more reactive amine derivative.
Substitution: The chloropyridine ring is susceptible to nucleophilic substitution reactions, where the chlorine atom can be replaced by various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to facilitate substitution reactions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
Chemistry:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Biology:
Biochemical Studies: Used in studies to understand enzyme interactions and inhibition mechanisms.
Medicine:
Drug Development: Investigated for its potential as a pharmacophore in the development of new therapeutic agents.
Industry:
Material Science:
Mechanism of Action
The mechanism of action of 1-(4-((6-Chloropyridin-3-yl)methyl)azepan-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The chloropyridine moiety can engage in hydrogen bonding and π-π interactions, while the azepane ring provides structural flexibility. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
- 1-(6-Chloropyridin-3-yl)-N-methylmethanamine
- 2-Chloro-5-(methylaminomethyl)pyridine
Comparison:
- Structural Differences: While similar compounds may share the chloropyridine moiety, the presence of the azepane ring and ethanone group in 1-(4-((6-Chloropyridin-3-yl)methyl)azepan-1-yl)ethanone provides unique chemical properties and reactivity.
- Reactivity: The azepane ring can influence the compound’s reactivity, making it more versatile in various chemical reactions.
- Applications: The unique structure of this compound allows for broader applications in medicinal chemistry and materials science compared to its simpler analogs.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
1-[4-[(6-chloropyridin-3-yl)methyl]azepan-1-yl]ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O/c1-11(18)17-7-2-3-12(6-8-17)9-13-4-5-14(15)16-10-13/h4-5,10,12H,2-3,6-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKSQMHRSCDXEJX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC(CC1)CC2=CN=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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